

# Application Notes and Protocols for CARM1-IN-6

## In Vitro Methyltransferase Assay

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### Compound of Interest

Compound Name: CARM1-IN-6

Cat. No.: B15135964

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## Introduction

Coactivator-associated arginine methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4), is a key enzyme that catalyzes the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues on histone and non-histone protein substrates.[1] This post-translational modification plays a critical role in various cellular processes, including transcriptional regulation, RNA processing, and signal transduction. Dysregulation of CARM1 activity has been implicated in several diseases, particularly cancer, making it an attractive therapeutic target.[1][2] **CARM1-IN-6** (also referred to as iCARM1) is a small molecule inhibitor of CARM1 with a reported half-maximal inhibitory concentration (IC<sub>50</sub>) of 12.3  $\mu$ M.[3][4] These application notes provide a detailed protocol for an in vitro methyltransferase assay to characterize the inhibitory activity of **CARM1-IN-6**.

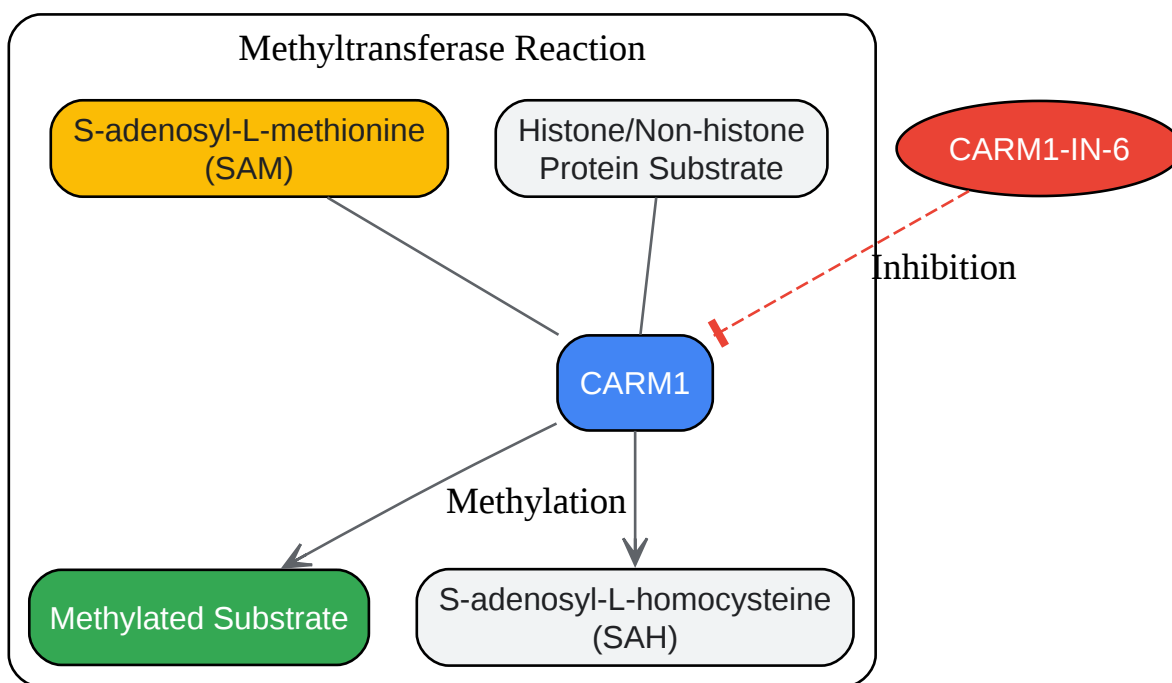
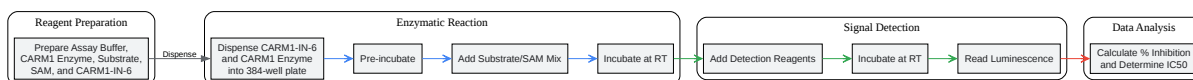
## Principle of the Assay

The in vitro CARM1 methyltransferase assay quantifies the enzymatic activity of CARM1 by measuring the transfer of a methyl group from the cofactor SAM to a suitable substrate, such as a histone H3-derived peptide. The inhibition of this activity by **CARM1-IN-6** is determined by measuring the decrease in the formation of the methylated product or the co-product, S-adenosyl-L-homocysteine (SAH). This protocol utilizes a bioluminescent assay that quantifies the amount of SAH produced, which is directly proportional to the methyltransferase activity.

## Quantitative Data Summary

Parameter	Value	Reference
Inhibitor	CARM1-IN-6 (iCARM1)	[3][4]
Target	CARM1 (PRMT4)	[3]
IC50	12.3 $\mu$ M	[3]
Substrate	Histone H3 Peptide	[2]
Cofactor	S-adenosyl-L-methionine (SAM)	[1]

## Experimental Workflow



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## References

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